molecular formula C7H7NaO B075617 Sodium p-cresolate CAS No. 1121-70-6

Sodium p-cresolate

Cat. No.: B075617
CAS No.: 1121-70-6
M. Wt: 130.12 g/mol
InChI Key: ZECBPBHBGNLLMU-UHFFFAOYSA-M
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Description

Sodium p-cresolate is a useful research compound. Its molecular formula is C7H7NaO and its molecular weight is 130.12 g/mol. The purity is usually 95%.
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Scientific Research Applications

Pharmaceutical Applications

Sodium p-cresolate has been investigated for its potential therapeutic effects, particularly in renal health:

  • Renal Health : Elevated levels of p-cresol have been linked to increased mortality in hemodialysis patients. Studies suggest that free p-cresol can serve as an independent predictor for mortality in chronic kidney disease (CKD) patients due to its role in autophagic cell death pathways in renal proximal tubular cells .
  • Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, making it useful in formulations aimed at preventing infections. Its effectiveness against various pathogens supports its inclusion in topical antiseptics and disinfectants .

Industrial Applications

This compound finds utility in several industrial processes:

  • Agriculture : It is used as a biocide and fungicide in agricultural settings, helping to protect crops from fungal infections. Its application can enhance crop yields by mitigating disease pressure .
  • Cosmetics and Personal Care : The compound is incorporated into personal care products due to its preservative properties. It helps extend the shelf life of products by preventing microbial growth .

Material Science

In material science, this compound serves as a precursor for various chemical syntheses:

  • Polymer Production : It is utilized in the synthesis of polymers and resins, contributing to the development of materials with desirable properties such as thermal stability and chemical resistance .

Case Studies

  • Renal Function Assessment :
    • A study examined the correlation between p-cresol levels and renal function in CKD patients. Elevated levels were associated with adverse outcomes, suggesting that monitoring these levels could be critical for patient management .
  • Antimicrobial Efficacy Testing :
    • A comparative study evaluated the antimicrobial activity of this compound against common pathogens. Results indicated significant inhibition zones, confirming its potential as an effective antimicrobial agent .
  • Agricultural Field Trials :
    • Field trials demonstrated that crops treated with this compound showed improved resistance to fungal infections compared to untreated controls, leading to higher yields and better crop quality .

Properties

CAS No.

1121-70-6

Molecular Formula

C7H7NaO

Molecular Weight

130.12 g/mol

IUPAC Name

sodium;4-methylphenolate

InChI

InChI=1S/C7H8O.Na/c1-6-2-4-7(8)5-3-6;/h2-5,8H,1H3;/q;+1/p-1

InChI Key

ZECBPBHBGNLLMU-UHFFFAOYSA-M

SMILES

CC1=CC=C(C=C1)[O-].[Na+]

Isomeric SMILES

CC1=CC=C(C=C1)[O-].[Na+]

Canonical SMILES

CC1=CC=C(C=C1)[O-].[Na+]

Key on ui other cas no.

1121-70-6

Related CAS

106-44-5 (Parent)

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-methylphenol (3.73 g, 0.035 mol) is dissolved in 10 mL THF and added dropwise to a suspension of sodium hydride (0.83 g, 0.035 mol) in 60 mL THF to produce sodium 4-methyl phenoxide. HOC6H4SO2NNaSO2CF3 (4.06 g, 0.012 mol) is dissolved in 50 mL THF and added dropwise to a suspension of sodium hydride (0.30 g, 0.012 mol) and tetra(n-butyl)ammonium bromide (0.4 g) in 50 mL THF and stirred for 16 hours to produce a sodium phenoxide solution of the sulfonimide NaOC6H4SO2NNaSO2CF3.
Quantity
3.73 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.83 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two

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